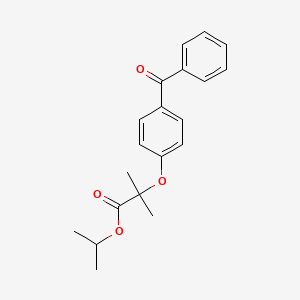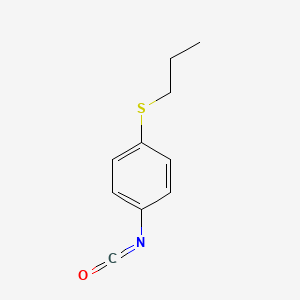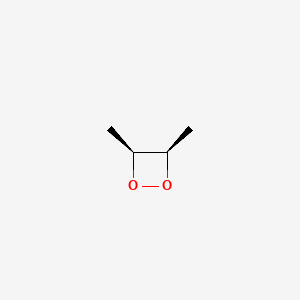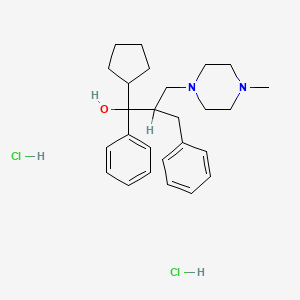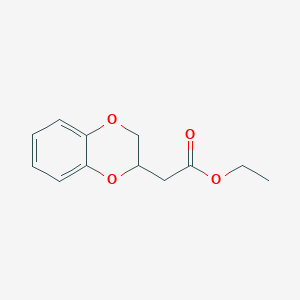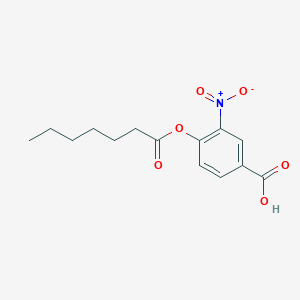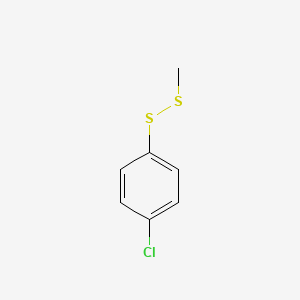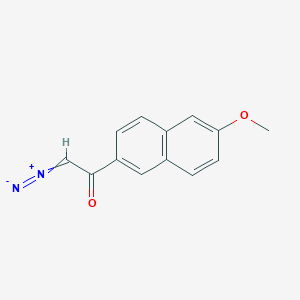
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyloxy group and a benzoyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide typically involves the acylation of N-(2-benzoylphenyl)benzamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide undergoes several types of chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield N-(2-benzoylphenyl)benzamide and acetic acid.
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: N-(2-benzoylphenyl)benzamide and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may undergo hydrolysis to release acetic acid, which can modulate the activity of certain enzymes. The benzoyl group may interact with hydrophobic pockets in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-benzoylphenyl)benzamide: Lacks the acetyloxy group but shares the benzoyl and benzamide core.
2-(Hydroxy)-N-(2-benzoylphenyl)benzamide: Contains a hydroxy group instead of an acetyloxy group.
2-(Methoxy)-N-(2-benzoylphenyl)benzamide: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
2-(Acetyloxy)-N-(2-benzoylphenyl)benzamide is unique due to the presence of the acetyloxy group, which can undergo hydrolysis to release acetic acid. This functional group imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
41242-30-2 |
|---|---|
Fórmula molecular |
C22H17NO4 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
[2-[(2-benzoylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H17NO4/c1-15(24)27-20-14-8-6-12-18(20)22(26)23-19-13-7-5-11-17(19)21(25)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26) |
Clave InChI |
YYYSUJCCFLWMSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


